3-Chlorocyclohept-1-ene

Description

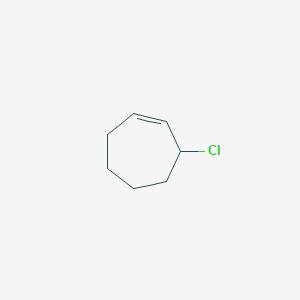

3-Chlorocyclohept-1-ene is a halogenated cyclic alkene characterized by a seven-membered carbon ring with a chlorine substituent at the 3-position and a double bond between carbons 1 and 2. Based on structural analysis, its molecular formula is inferred to be C₇H₁₁Cl, with a molecular weight of approximately 130.6 g/mol. The compound’s unsaturated structure (due to the cycloheptene ring) and chlorine substituent influence its reactivity, making it valuable for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

3-chlorocycloheptene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl/c8-7-5-3-1-2-4-6-7/h3,5,7H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHAXVILSBDMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C=CC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551052 | |

| Record name | 3-Chlorocyclohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35021-99-9 | |

| Record name | 3-Chlorocyclohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorocyclohept-1-ene typically involves the chlorination of cycloheptene. One common method is the addition of chlorine gas to cycloheptene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorocyclohept-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cycloheptanol derivatives.

Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with reagents like hydrogen bromide, resulting in the formation of 3-bromocycloheptane.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.

Addition Reactions: Often carried out with halogen acids (e.g., HBr) under mild conditions.

Major Products Formed:

Substitution Reactions: Cycloheptanol derivatives.

Addition Reactions: Halogenated cycloheptane derivatives.

Scientific Research Applications

Scientific Research Applications

-

Synthetic Chemistry

- Intermediate in Organic Synthesis : 3-Chlorocyclohept-1-ene serves as a versatile intermediate in organic synthesis. It can be used in the preparation of various derivatives, which are essential for developing new compounds with potential biological activities.

- Allylic Substitutions : The compound can undergo allylic substitution reactions, making it valuable for synthesizing complex organic molecules. These reactions are critical in creating compounds that may have pharmaceutical applications.

-

Medicinal Chemistry

- Potential Anticancer Agents : Research has indicated that compounds derived from this compound exhibit promising anticancer properties. Studies have focused on the structure-activity relationship (SAR) to optimize these derivatives for enhanced efficacy against cancer cell lines.

- Drug Development : The compound's reactivity allows it to participate in forming biologically active molecules, which can lead to the development of new drugs targeting various diseases.

-

Materials Science

- Polymer Chemistry : this compound can be utilized in polymerization reactions to create novel polymeric materials. These materials may possess unique properties suitable for applications in coatings, adhesives, and other industrial products.

- Functional Materials : Its derivatives can be integrated into functional materials for electronics or photonics applications, leveraging their chemical properties for innovative technological solutions.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of cycloheptene derivatives from this compound, which were evaluated for their cytotoxic effects on cancer cell lines. The results indicated significant activity against specific cancer types, suggesting a potential pathway for drug development.

Case Study 2: Polymer Development

Research focused on using this compound as a monomer in copolymerization reactions with other vinyl compounds. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthetic Chemistry | Intermediate for organic synthesis | Versatile reactivity allows diverse derivatives |

| Medicinal Chemistry | Potential anticancer agents | Significant cytotoxicity against cancer cells |

| Materials Science | Monomer for polymer synthesis | Enhanced properties in resulting polymers |

Mechanism of Action

The mechanism of action of 3-Chlorocyclohept-1-ene involves its interaction with various molecular targets. The chlorine atom and the double bond in the cycloheptene ring make it a reactive compound capable of forming covalent bonds with nucleophiles. This reactivity underlies its potential biological and chemical effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-Chlorocyclohept-1-ene with structurally related chlorinated cyclic compounds:

Key Observations :

- Ring Size and Strain : The seven-membered ring in this compound introduces moderate ring strain compared to the six-membered analogs (e.g., 3-Chlorocyclohexene and Chlorocyclohexane). This strain may enhance reactivity in ring-opening or addition reactions .

- Saturation vs. Unsaturation : Chlorocyclohexane (saturated) is less reactive than its unsaturated counterparts (this compound and 3-Chlorocyclohexene), which undergo electrophilic addition or Diels-Alder reactions due to the double bond .

- Functional Groups : 3-Chlorobenzaldehyde diverges significantly with an aromatic ring and aldehyde group, enabling distinct reactivity (e.g., nucleophilic aromatic substitution or oxidation) .

Industrial and Research Relevance

- This compound : Highlighted in Enamine Ltd’s catalog as a building block for drug discovery, suggesting its utility in complex molecule synthesis .

- 3-Chlorocyclohexene : Used in academic research for studying stereoselective additions .

- Chlorocyclohexane : Common in industrial degreasing and polymerization processes .

Biological Activity

3-Chlorocyclohept-1-ene is a halogenated cyclic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by a cycloheptene ring with a chlorine substituent, positions it as a candidate for studying biological activities, particularly in the context of medicinal chemistry and environmental science.

This compound has the molecular formula and a molecular weight of approximately 130.62 g/mol. The compound is recognized for its reactivity due to the presence of the chlorine atom, which can influence its interactions with biological systems.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Studies have indicated that chlorinated compounds can exhibit antimicrobial properties. While specific data on this compound is limited, related chlorinated cycloalkenes are known to affect microbial growth and biofilm formation. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies .

2. Environmental Impact and Biodegradation

- Research has shown that chlorinated hydrocarbons, including those similar to this compound, can be subject to biodegradation by specific microbial communities. For example, studies on 3-chloroaniline have revealed that certain bacteria can utilize these compounds as carbon sources while enhancing biofilm formation . This suggests that this compound may also be biodegradable under appropriate environmental conditions.

3. Toxicological Studies

- Toxicological assessments are crucial for understanding the safety profile of this compound. The compound's structural similarity to other chlorinated compounds raises concerns regarding its potential toxicity. Research on related compounds has shown varied effects on aquatic organisms and microbial communities, indicating that further studies are needed to evaluate the toxicological impact of this compound specifically .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of chlorinated cyclic compounds demonstrated that modifications in the chlorine substituent position significantly influenced antibacterial activity against Gram-positive bacteria. While this compound was not directly tested, its structural analogs showed promising results, indicating potential pathways for future research .

Case Study 2: Biodegradation Mechanisms

Research on the biodegradation of chlorinated compounds revealed that specific strains of bacteria could effectively degrade chlorinated cyclic alkenes. For instance, Pseudomonas species have been shown to metabolize chlorinated hydrocarbons efficiently, suggesting that similar microbial pathways might exist for this compound .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Wu et al., 2015 | Biofilm Formation | Elevated c-di-GMP levels enhance biofilm formation in Comamonas testosteroni when exposed to chlorinated compounds. |

| Nitisakulkan et al., 2014 | Enzymatic Degradation | Toluene dioxygenase from Pseudomonas putida T57 effectively degrades chloroanilines, suggesting similar mechanisms may apply to other chlorinated compounds. |

| Boon et al., 2003 | Bioaugmentation | Bioaugmentation maintains microbial community stability against chlorinated pollutants in wastewater treatment systems. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.